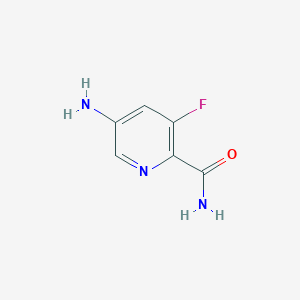

5-Amino-3-fluoropicolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-4-1-3(8)2-10-5(4)6(9)11/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEBLFWZGINTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 5 Amino 3 Fluoropicolinamide

Reactivity of the Picolinamide (B142947) Moiety

The picolinamide functional group, an amide attached to the C2 position of the pyridine (B92270) ring, is central to the molecule's structure and reactivity. Its chemistry is primarily defined by the amide bond and the adjacent pyridine nitrogen atom.

The amide bond is generally characterized by its high stability, a consequence of resonance delocalization between the nitrogen lone pair and the carbonyl group. nih.gov This resonance imparts a partial double-bond character to the C-N bond, increasing its rotational barrier and resistance to cleavage. nih.gov Consequently, the hydrolysis of the amide in 5-Amino-3-fluoropicolinamide to its constituent 5-amino-3-fluoropicolinic acid and ammonia (B1221849) is not spontaneous and typically requires harsh reaction conditions.

Studies on the hydrolysis of amide bonds indicate that the reaction is significantly slow at neutral pH, with a half-life that can span hundreds of years. nih.gov Cleavage is generally achieved under strong acidic or basic catalysis.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate and ammonia.

The reverse reaction, the formation of the amide bond, is a cornerstone of synthetic chemistry. Derivatives of 5-Amino-3-fluoropicolinamide can be synthesized by coupling 5-amino-3-fluoropicolinic acid with various amines using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive acyl chloride. For instance, novel picolinate (B1231196) amides and urea (B33335) derivatives have been synthesized by coupling related chloropicolinate scaffolds with acid chlorides. nih.gov

Table 1: Plausible Amide Bond Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | H3O+, heat or OH-, heat | 5-Amino-3-fluoropicolinic acid |

| Amide Formation (from acid) | R-NH2, coupling agent (e.g., DCC, HATU) | N-substituted-5-Amino-3-fluoropicolinamide |

The nitrogen atom within the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital. libretexts.org This lone pair makes the nitrogen atom basic and nucleophilic. However, its basicity is lower than that of aliphatic amines because the lone pair electrons in an sp² orbital are held more tightly to the nucleus. libretexts.orguoanbar.edu.iq The reactivity of the pyridine nitrogen in 5-Amino-3-fluoropicolinamide is modulated by the electronic effects of the ring substituents.

The nitrogen atom can readily react with electrophiles such as protons and alkylating agents.

Protonation: As a base, the pyridine nitrogen can form stable salts upon treatment with strong acids. nih.gov This protonation places a positive charge on the ring, which significantly deactivates the ring towards electrophilic substitution. uoanbar.edu.iq

N-Alkylation: The pyridine nitrogen can be alkylated by organometallic reagents or alkyl halides. acs.org Studies on bis(imino)pyridine systems have shown that reagents like MeLi, MgR₂, and ZnR₂ can lead to exclusive N-alkylation products. acs.org Radical-based methods have also been developed for the monoalkylation of N-methoxypyridinium salts, which proceed under neutral conditions. nih.gov Such reactions on 5-Amino-3-fluoropicolinamide would yield the corresponding N-alkylpyridinium salts.

Transformations Involving the Amino Group at the 5-Position

The primary amino group at the C5 position is a key site for derivatization, acting as a potent nucleophile and a handle for building more complex structures.

The lone pair of electrons on the 5-amino group makes it nucleophilic, allowing it to participate in standard amine chemistries.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivative. Friedel-Crafts acylation is a widely used method for acylating aromatic rings and can be applied to amino acid derivatives. nih.gov Enzymatic methods have also been developed for the regioselective acylation of amino groups. nih.gov

Alkylation: Alkylation of the 5-amino group can be achieved with alkyl halides, though overalkylation to form secondary and tertiary amines is a possibility. The stepwise alkylation of related bis(imino)pyridines has been demonstrated, suggesting that controlled alkylation is feasible. acs.org

Table 2: Representative Derivatizations of the 5-Amino Group

| Reaction Type | Typical Reagent | Product Class |

|---|---|---|

| Acylation | Acetyl chloride (CH3COCl) | 5-Acetamido-3-fluoropicolinamide |

| Sulfonylation | Toluenesulfonyl chloride (TsCl) | 5-(N-Tosylamino)-3-fluoropicolinamide |

| Alkylation | Methyl iodide (CH3I) | 5-(Methylamino)-3-fluoropicolinamide |

The 5-amino group, in conjunction with the adjacent pyridine ring nitrogen (N1), can act as a binucleophilic system to construct fused heterocyclic rings. This strategy is widely employed in heterocyclic chemistry. For example, 5-aminopyrazoles are extensively used as precursors for synthesizing fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines, through reactions with 1,3-dielectrophiles like β-ketoesters or enaminones. nih.govresearchgate.netnih.gov

By analogy, 5-Amino-3-fluoropicolinamide could react with appropriate bis-electrophiles to generate fused ring systems. For example, condensation with a β-dicarbonyl compound like acetylacetone (B45752) would involve an initial attack by the exocyclic amino group, followed by cyclization through the nucleophilic ring nitrogen and subsequent dehydration. This would lead to the formation of a substituted pyrido[1,2-a]pyrimidinone ring system, a scaffold of interest in medicinal chemistry. acs.org The synthesis of various fused heterocycles, including pyridinones, has been achieved through ruthenium-catalyzed oxidative coupling of heterocyclic amides with alkynes. rsc.org

Reactions at the Fluorine Atom and Adjacent Positions (e.g., Halogen Exchange, Arylation)

The reactivity of the pyridine ring itself, particularly at the C-F bond, offers further opportunities for modification. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). nih.gov

Nucleophilic Aromatic Substitution (SNAr): The C-F bond in fluoropyridines is susceptible to nucleophilic attack, a reaction that is often faster than with corresponding chloropyridines due to the high electronegativity of fluorine. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group accelerates SNAr reactions. scispace.com In 5-Amino-3-fluoropicolinamide, the ring nitrogen and the C2-amide group activate the ring for nucleophilic attack. The fluorine at C3 can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under suitable conditions. Studies on pentafluoropyridine (B1199360) have demonstrated that reaction conditions can be tuned to achieve site-selective substitution. rsc.org

Halogen Exchange: While SNAr with heteroatom nucleophiles is common, replacing the fluorine with another halogen (Cl, Br, I) is also possible. These halogen exchange reactions often require specific catalysts or forcing conditions, such as high temperatures and the use of metal halides. google.comorganic-chemistry.org

Palladium-Catalyzed Arylation: Modern cross-coupling methods allow for the formation of C-C bonds at or adjacent to the fluorinated position. While C-F bonds are generally robust and less reactive in cross-coupling than C-Br or C-Cl bonds, methods for their use are emerging. nih.gov More commonly, palladium-catalyzed C-H arylation can be used to functionalize positions adjacent to existing substituents. chemrxiv.orgchemrxiv.org For 5-Amino-3-fluoropicolinamide, a palladium-catalyzed reaction with an aryl halide could potentially introduce an aryl group at the C4 position. The arylation of fluoroalkylamines with aryl halides has been successfully demonstrated using palladium catalysts. nih.govfigshare.com

Table 3: Potential Reactions at the C3-Fluorine and Adjacent Positions

| Reaction Type | Position | Typical Reagents | Product Class |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C3 | NaOCH3, CH3OH | 5-Amino-3-methoxypicolinamide |

| Nucleophilic Aromatic Substitution (SNAr) | C3 | R-NH2, base | 3,5-Diaminopicolinamide derivative |

| Palladium-Catalyzed C-H Arylation | C4 | Ar-Br, Pd catalyst, base | 5-Amino-4-aryl-3-fluoropicolinamide |

Investigation of C-F Bond Activation and Functionalization

The presence of a fluorine atom on the pyridine ring of 5-Amino-3-fluoropicolinamide introduces a site for potential functionalization through C-F bond activation. The C-F bond is the strongest single bond in organic chemistry, and its activation typically requires specific catalytic conditions. The reactivity of the C-F bond in fluoroaromatic compounds is significantly influenced by the electronic nature of the ring and the presence of other substituents.

In the context of 3-fluoropyridine (B146971) derivatives, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine ring is activated by electron-withdrawing groups. The pyridine nitrogen itself acts as an electron-withdrawing entity, facilitating nucleophilic attack at the positions ortho and para to it. In 5-Amino-3-fluoropicolinamide, the fluorine atom is situated meta to the ring nitrogen, which makes it less activated towards SNAr compared to ortho or para positions. However, the presence of the carboxamide group at the 2-position can influence the electron density of the ring and potentially modulate the reactivity of the C-F bond.

While specific studies detailing the C-F bond activation of 5-Amino-3-fluoropicolinamide are not extensively documented in publicly available literature, general principles of fluoroaromatic chemistry suggest that transition-metal-catalyzed cross-coupling reactions could be a viable strategy for its functionalization. Catalytic systems based on palladium and nickel have been widely employed for the activation of C-F bonds in various fluoroarenes. These methods often allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, could potentially be applied to replace the fluorine atom with a variety of substituents. The success of such transformations would depend on the careful selection of catalysts, ligands, and reaction conditions to overcome the high bond energy of the C-F bond and to achieve regioselective functionalization without affecting the other reactive sites in the molecule.

Table 1: Potential Catalytic Systems for C-F Bond Functionalization of 5-Amino-3-fluoropicolinamide

| Coupling Reaction | Catalyst/Ligand System (Hypothetical) | Potential New Bond |

| Suzuki Coupling | Pd(OAc)2 / SPhos | C-C (Aryl, Vinyl) |

| Stille Coupling | Pd(PPh3)4 | C-C (Aryl, Vinyl, Alkynyl) |

| Buchwald-Hartwig Amination | Pd2(dba)3 / BINAP | C-N (Amine) |

| Buchwald-Hartwig Etherification | Pd(OAc)2 / t-Bu3P | C-O (Alkoxy, Aryloxy) |

It is important to note that the amino and amide groups present in 5-Amino-3-fluoropicolinamide could potentially interfere with or participate in these catalytic cycles, necessitating careful optimization of the reaction conditions.

Derivatization Strategies for Enhancing Molecular Diversity and Complexity

The primary amino group at the 5-position of the picolinamide scaffold is a key handle for derivatization, offering a straightforward route to enhance molecular diversity and complexity. A variety of chemical transformations can be employed to modify this amino group, leading to the synthesis of a broad range of derivatives with potentially altered physicochemical and biological properties.

Standard reactions for the derivatization of aromatic amines can be readily applied to 5-Amino-3-fluoropicolinamide. These include, but are not limited to, acylation, sulfonylation, alkylation, and arylation reactions.

Acylation and Sulfonylation: The amino group can be readily acylated using acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically robust and high-yielding, providing a simple means to introduce a wide variety of substituents.

Alkylation and Arylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. For the introduction of aryl or heteroaryl substituents, transition-metal-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the formation of C-N bonds. semanticscholar.orgnih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly versatile and tolerates a wide range of functional groups. semanticscholar.org This reaction would involve the coupling of 5-Amino-3-fluoropicolinamide with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative approach for N-arylation. nih.gov While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction often proceed under milder conditions with the use of appropriate ligands.

Table 2: Representative Derivatization Reactions of the Amino Group of 5-Amino-3-fluoropicolinamide

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acetyl chloride | Acetamide |

| Sulfonylation | Benzenesulfonyl chloride | Benzenesulfonamide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | Benzylamine |

| Buchwald-Hartwig Amination | Phenyl bromide, Pd catalyst, ligand, base | Phenylamine |

| Ullmann Condensation | Iodobenzene, Cu catalyst, base | Phenylamine |

The derivatization of the amino group can significantly impact the electronic properties of the pyridine ring, which in turn can influence the reactivity of the C-F bond and the picolinamide moiety. Therefore, the sequence of functionalization steps needs to be carefully considered when designing synthetic routes to more complex derivatives. Through the strategic application of these derivatization strategies, a diverse library of 5-Amino-3-fluoropicolinamide analogs can be generated for further investigation in various scientific disciplines.

Advanced Spectroscopic and Analytical Characterization of 5 Amino 3 Fluoropicolinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

Proton NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons within a molecule. For 5-Amino-3-fluoropicolinamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine and amide protons.

The pyridine (B92270) ring protons, H-4 and H-6, are anticipated to appear as distinct signals in the aromatic region of the spectrum. The chemical shift of these protons is influenced by the electron-donating amino group at the C-5 position and the electron-withdrawing fluorine and carboxamide groups at the C-3 and C-2 positions, respectively. Based on data for similar substituted pyridines, the H-6 proton is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom of the pyridine ring. The H-4 proton's chemical shift will be influenced by both the adjacent amino and fluoro substituents.

The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) groups will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data for 5-Amino-3-fluoropicolinamide:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.5 | Doublet of doublets | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-6 | 8.0 - 8.5 | Doublet | ⁴J(H-F) ≈ 2-4 Hz |

| -NH₂ | 4.0 - 6.0 | Broad singlet | - |

| -CONH₂ | 7.5 - 8.5 | Broad singlet | - |

Disclaimer: The predicted data is based on the analysis of structurally related compounds and established NMR principles. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 5-Amino-3-fluoropicolinamide will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the nature and position of the substituents.

The carbon atom bonded to the fluorine, C-3, will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)), typically in the range of 230-260 Hz, and will appear as a doublet. The other carbon atoms of the pyridine ring will also show smaller long-range couplings to the fluorine atom. The chemical shifts of C-2, C-3, and C-5 will be influenced by the carboxamide, fluorine, and amino groups, respectively. The carbonyl carbon of the amide group is expected to appear significantly downfield.

Predicted ¹³C NMR Data for 5-Amino-3-fluoropicolinamide:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | 145 - 150 | Doublet | ³J(C-F) ≈ 3-5 Hz |

| C-3 | 155 - 160 | Doublet | ¹J(C-F) ≈ 230-260 Hz |

| C-4 | 120 - 125 | Doublet | ²J(C-F) ≈ 20-25 Hz |

| C-5 | 140 - 145 | Singlet or small doublet | ⁴J(C-F) ≈ 1-3 Hz |

| C-6 | 135 - 140 | Doublet | ²J(C-F) ≈ 15-20 Hz |

| C=O | 165 - 170 | Singlet or small doublet | ⁴J(C-F) ≈ 1-2 Hz |

Disclaimer: The predicted data is based on the analysis of structurally related compounds and established NMR principles. Actual experimental values may vary.

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. nih.gov For 5-Amino-3-fluoropicolinamide, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-3 position. The chemical shift of this fluorine atom will be influenced by the electronic effects of the substituents on the pyridine ring. The signal will be split by the neighboring protons, primarily H-4 (a three-bond coupling, ³J(F-H)) and to a lesser extent H-2 (if present) and H-6 (a four-bond coupling, ⁴J(F-H)).

Predicted ¹⁹F NMR Data for 5-Amino-3-fluoropicolinamide:

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C3-F | -110 to -130 | Doublet of doublets | ³J(F-H4) ≈ 8-10 Hz, ⁴J(F-H6) ≈ 2-4 Hz |

Disclaimer: The predicted data is based on the analysis of structurally related compounds and established NMR principles. Actual experimental values may vary.

Two-dimensional NMR techniques are invaluable for the complete and unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling relationships between protons. For 5-Amino-3-fluoropicolinamide, a cross-peak between H-4 and H-6 would not be expected due to the lack of a three-bond coupling, but long-range couplings might be observable.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons of the pyridine ring (C-4 and C-6) by correlating their signals to the corresponding directly attached proton signals (H-4 and H-6).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For instance, correlations from the amide protons to the carbonyl carbon (C=O) and C-2 would be expected. Similarly, correlations from H-4 to C-3, C-5, and C-6, and from H-6 to C-2 and C-5 would help to confirm the connectivity of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. libretexts.org This can be useful for determining the preferred conformation of the molecule. For example, a NOESY correlation between the amide protons and the H-3 proton (if it were present) or H-4 proton could provide information about the orientation of the amide group relative to the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. libretexts.org The calculated exact mass of the protonated molecule ([M+H]⁺) of 5-Amino-3-fluoropicolinamide (C₆H₆FN₃O) is 156.0571. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

Calculated Exact Mass for 5-Amino-3-fluoropicolinamide:

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₆H₇FN₃O⁺ | 156.0571 |

This precise mass measurement is a critical component in the comprehensive characterization of 5-Amino-3-fluoropicolinamide, complementing the detailed structural information obtained from NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification of Reaction Intermediates/Byproducts

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the purity assessment of 5-Amino-3-fluoropicolinamide. This technique effectively separates the target compound from impurities, reaction intermediates, and byproducts. The subsequent mass spectrometry analysis provides precise mass-to-charge ratio data, enabling the identification of these trace components. nih.gov

In the analysis of amino acid-containing compounds, LC-MS/MS has proven to be a highly selective method for detecting impurities. nih.gov For instance, in the quality control of commercial amino acid supplements, LC/MS/MS has been successfully employed to identify and quantify various impurities. nih.gov This highlights the capability of the technique to handle complex matrices and provide detailed information on the purity profile of compounds like 5-Amino-3-fluoropicolinamide. The method's sensitivity allows for the detection of even minute quantities of contaminants that could affect the compound's properties or subsequent reactions.

A typical LC-MS workflow for purity analysis would involve:

Sample Preparation: Dissolving the 5-Amino-3-fluoropicolinamide sample in a suitable solvent.

Chromatographic Separation: Injecting the sample into an LC system, where the components are separated based on their affinity for the stationary and mobile phases.

Mass Spectrometry Detection: The separated components are then introduced into the mass spectrometer, where they are ionized, and their mass-to-charge ratios are determined.

This process generates a chromatogram showing peaks corresponding to different components and a mass spectrum for each peak, allowing for their identification and relative quantification.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental in the purification and analysis of 5-Amino-3-fluoropicolinamide.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 5-Amino-3-fluoropicolinamide. By employing a suitable stationary phase and mobile phase, HPLC can effectively separate the main compound from any impurities. The use of a UV detector, set at an appropriate wavelength (typically between 210-300 nm for aromatic compounds), allows for the quantification of the compound's purity based on the peak area. google.com

Furthermore, when dealing with chiral derivatives of 5-Amino-3-fluoropicolinamide, chiral HPLC is essential for determining the enantiomeric excess (ee). This is crucial as different enantiomers of a compound can exhibit distinct biological activities. Chiral stationary phases (CSPs) are used to separate the enantiomers, allowing for the determination of their relative proportions. researchgate.net In some cases, derivatization with a chiral reagent is employed to facilitate the separation and detection of enantiomers. google.comresearchgate.net The development of reliable HPLC methods is critical for ensuring the quality and consistency of chiral compounds. nih.govmdpi.comresearchgate.net

Table 1: HPLC Parameters for Purity and Enantiomeric Excess Determination

| Parameter | Purity Analysis | Enantiomeric Excess Analysis |

| Column | Standard reverse-phase (e.g., C18) | Chiral Stationary Phase (CSP) |

| Mobile Phase | Gradient or isocratic mixture of organic solvent and water/buffer | Typically a mixture of alkanes and alcohols |

| Detector | UV-Vis Detector | UV-Vis or Fluorescence Detector |

| Purpose | Quantify impurities and determine overall purity | Separate and quantify enantiomers to determine ee |

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of chemical reactions involving 5-Amino-3-fluoropicolinamide. By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate in an appropriate solvent system, the consumption of starting materials and the formation of products can be visualized. The relative positions of the spots (Rf values) help in identifying the different components of the reaction mixture. This allows chemists to determine the optimal reaction time and conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within the 5-Amino-3-fluoropicolinamide molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The FTIR spectrum of 5-Amino-3-fluoropicolinamide is expected to show characteristic absorption bands for the various functional groups present. For instance, the N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide group is expected to produce a strong absorption band around 1650-1680 cm⁻¹. The C-F bond, a key feature of this molecule, will also have a characteristic absorption, typically in the 1000-1400 cm⁻¹ region. researchgate.netumich.edu The aromatic ring will exhibit C-H and C=C stretching vibrations at specific wavenumbers. nih.gov By analyzing the positions and intensities of these bands, the chemical structure of the compound can be confirmed. researchgate.netresearchgate.net

Table 2: Expected IR Absorption Bands for 5-Amino-3-fluoropicolinamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Amide (C=O) | Stretching | 1650 - 1680 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Carbon-Fluorine (C-F) | Stretching | 1000 - 1400 |

X-ray Crystallography for Solid-State Structural Determination of Related Fluoropicolinamide Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.comyoutube.comicdd.com While the crystal structure of 5-Amino-3-fluoropicolinamide itself may not be readily available in the public domain, the technique has been extensively used to study related picolinamide (B142947) structures and their co-crystals. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies on 5 Amino 3 Fluoropicolinamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from geometries and energies to electronic and spectroscopic properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. nih.gov DFT calculations can be employed to determine the optimized geometry of 5-Amino-3-fluoropicolinamide, providing precise bond lengths and angles. These calculations can also elucidate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the compound. nih.gov

Furthermore, DFT can be utilized to compute various reactivity descriptors, including chemical potential, hardness, and electrophilicity, which help in predicting how the molecule will interact with other chemical species. nih.gov The calculated electrostatic potential map can identify the electron-rich and electron-deficient regions of 5-Amino-3-fluoropicolinamide, indicating potential sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms of the pyridine (B92270) ring and the amino group are expected to be electron-rich, while the carbonyl carbon of the amide group would be electron-deficient.

The impact of the fluorine and amino substituents on the electronic structure of the picolinamide (B142947) scaffold can also be systematically investigated using DFT. The fluorine atom, being highly electronegative, is expected to influence the charge distribution and reactivity of the pyridine ring. nih.gov

Table 1: Predicted Electronic Properties of 5-Amino-3-fluoropicolinamide using DFT Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.5 D | Provides information about the polarity of the molecule. |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties. rsc.org

For 5-Amino-3-fluoropicolinamide, ab initio calculations can be used to obtain precise geometries and vibrational frequencies, which can be compared with experimental spectroscopic data to validate the computational model. rsc.org These methods are also well-suited for studying non-covalent interactions, such as hydrogen bonding, which are crucial for the biological activity of many molecules. acs.org For example, the intramolecular hydrogen bonding between the amino group and the adjacent nitrogen of the pyridine ring can be accurately characterized using ab initio calculations.

Moreover, theoretical pKa calculations for substituted pyridines have been successfully performed using ab initio and DFT methods, and similar approaches could be applied to predict the acidity and basicity of 5-Amino-3-fluoropicolinamide. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein. biointerfaceresearch.com

Molecular docking is widely used to predict the preferred binding orientation of a ligand within the active site of a protein. nih.govrsc.org For 5-Amino-3-fluoropicolinamide, which is known to be a scaffold for kinase inhibitors, docking studies can be performed to predict its binding mode within the ATP-binding pocket of various kinases. acs.orgnih.gov The docking process involves generating a multitude of possible conformations of the ligand within the receptor's binding site and scoring them based on their steric and electrostatic complementarity. mdpi.com

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. mdpi.com For example, the amino group and the amide moiety of 5-Amino-3-fluoropicolinamide could form hydrogen bonds with the hinge region residues of a kinase, a common binding motif for kinase inhibitors. The fluorinated phenyl ring could engage in hydrophobic interactions with nonpolar residues in the active site.

Table 2: Predicted Interactions of 5-Amino-3-fluoropicolinamide with a Generic Kinase Active Site Note: This table presents hypothetical interactions based on common binding modes of similar kinase inhibitors.

| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Residue in Kinase |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond | Hinge Region Amino Acid (e.g., Cysteine) |

| Amino Group | Hydrogen Bond | Hinge Region Amino Acid (e.g., Glutamate) |

| Amide Group | Hydrogen Bond | Hinge Region Amino Acid (e.g., Alanine) |

| Fluorophenyl Ring | Hydrophobic Interaction | Hydrophobic Pocket Residues (e.g., Leucine, Valine) |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. nih.govacs.org An MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds. nih.gov

MD simulations can be used to assess the stability of the predicted binding pose of 5-Amino-3-fluoropicolinamide. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking prediction. mdpi.com These simulations can also reveal conformational changes in both the ligand and the protein upon binding. nih.gov The flexibility of different regions of the protein and the ligand can be analyzed to understand the dynamics of their interaction. Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of the binding affinity than docking scores alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluoropicolinamide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of fluoropicolinamide analogues, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as a kinase.

The first step in QSAR modeling is to generate a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. tandfonline.com The biological activity of the compounds (e.g., IC50 values) is then correlated with these descriptors using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov

A robust QSAR model can be used to predict the activity of newly designed, unsynthesized analogues of 5-Amino-3-fluoropicolinamide. rsc.org This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. wjpsonline.com The model can also provide insights into the structural features that are important for activity. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position leads to enhanced biological activity. acs.orgnih.gov

Table 3: Commonly Used Descriptors in QSAR Studies of Kinase Inhibitors Note: This table lists examples of descriptors that could be used in a QSAR model for fluoropicolinamide analogues.

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP, Polar Surface Area | Lipophilicity and membrane permeability |

| Topological | Wiener Index, Kier & Hall Indices | Molecular connectivity and branching |

Reaction Mechanism Elucidation through Computational Approaches

The elucidation of reaction mechanisms for complex organic molecules like 5-Amino-3-fluoropicolinamide is a significant area of chemical research. rsc.orggrnjournal.us Computational chemistry provides powerful tools to explore potential reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the speed and outcome of chemical transformations. rsc.orggrnjournal.us By employing quantum mechanical methods, such as Density Functional Theory (DFT), researchers can model the intricate electronic and structural changes that occur during a reaction at the molecular level. usu.edumdpi.com This theoretical insight is invaluable for understanding reactivity, optimizing reaction conditions, and designing novel synthetic routes.

For a molecule such as 5-Amino-3-fluoropicolinamide, with its multiple functional groups—an amino group, a fluorine atom, and a picolinamide moiety—a variety of reaction types can be envisaged. Computational studies would be instrumental in mapping the potential energy surface for these reactions, thereby identifying the most energetically favorable pathways. fiveable.me Techniques like Potential Energy Surface (PES) scans and Intrinsic Reaction Coordinate (IRC) calculations are fundamental to connecting reactants, transition states, and products, providing a complete picture of the reaction mechanism. grnjournal.us

A cornerstone of understanding reaction kinetics through computational means is the analysis of the transition state (TS). github.iofiveable.me The transition state represents the highest energy point along the minimum energy pathway of a reaction, a fleeting molecular arrangement that is neither reactant nor product. github.iofiveable.me According to transition state theory, the energy barrier (activation energy) determined by the transition state is a critical factor in determining the reaction rate. fiveable.mefiveable.me

Computational chemists employ various algorithms to locate and characterize transition states on the potential energy surface. github.io These are identified as first-order saddle points, which are energy minima in all directions except for one, which corresponds to the reaction coordinate. github.io Once a transition state geometry is located, frequency calculations are performed to confirm its nature; a genuine transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products. github.io

For 5-Amino-3-fluoropicolinamide, transition state analysis could be applied to various potential reactions, such as nucleophilic aromatic substitution, amide hydrolysis, or reactions involving the amino group. The calculated activation energies for these different pathways would provide a quantitative measure of their relative rates. For instance, a hypothetical comparison of two competing reaction pathways for a related picolinamide derivative is illustrated in the table below.

Table 1: Hypothetical Transition State Analysis for Competing Pathways of a Picolinamide Derivative This table is for illustrative purposes and does not represent actual experimental or calculated data for 5-Amino-3-fluoropicolinamide.

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Amide Hydrolysis | TS_hydrolysis | 25.8 | -450 |

| Nucleophilic Substitution | TS_substitution | 19.5 | -380 |

Many chemical reactions can potentially yield more than one product. The distribution of these products is governed by the principles of kinetic and thermodynamic control. wikipedia.org Computational chemistry is an effective tool for predicting whether a reaction will be under kinetic or thermodynamic control and, consequently, which product will be favored. nih.govcardiff.ac.uk

Kinetic Control: Under kinetic control, the product distribution is determined by the relative rates of the competing reaction pathways. The product that is formed fastest—the one with the lowest activation energy—will be the major product. wikipedia.org This is often favored at lower reaction temperatures and shorter reaction times. wikipedia.org

Thermodynamic Control: Under thermodynamic control, the product distribution is governed by the relative stabilities of the products themselves. The most stable product, which represents the lowest energy state, will be the major product, provided that the reaction conditions allow for equilibrium to be established between the products. wikipedia.org This is typically favored at higher temperatures and longer reaction times, allowing the initially formed kinetic product to revert to reactants or convert to the more stable thermodynamic product. wikipedia.org

Computational methods can predict both the kinetic and thermodynamic outcomes of a reaction. By calculating the activation energies for each competing pathway, the kinetic product can be identified. Similarly, by calculating the Gibbs free energies of the final products, the thermodynamic product can be determined.

For 5-Amino-3-fluoropicolinamide, consider a hypothetical reaction where two different isomers could be formed. A computational study might yield the energetic data presented in the following illustrative table.

Table 2: Hypothetical Energy Profile for the Formation of Two Isomeric Products This table is for illustrative purposes and does not represent actual experimental or calculated data for 5-Amino-3-fluoropicolinamide.

| Product | Activation Energy (kcal/mol) | Relative Product Stability (Gibbs Free Energy, kcal/mol) |

|---|---|---|

| Isomer A | 15.2 | -5.7 |

| Isomer B | 18.9 | -10.3 |

Based on this hypothetical data, Isomer A would be the kinetic product due to its lower activation energy, while Isomer B would be the thermodynamic product owing to its greater stability (lower Gibbs free energy). Such computational predictions are invaluable for guiding experimental work to selectively synthesize the desired product by carefully choosing the reaction conditions. fiveable.me

Biological and Biochemical Research on 5 Amino 3 Fluoropicolinamide and Fluoropicolinamide Scaffolds

Exploration of Molecular Targets and Mechanisms of Action (In Vitro/Preclinical)

Research into 5-amino-3-fluoropicolinamide and its derivatives has primarily focused on their potent inhibitory effects on specific cellular signaling pathways implicated in cancer and other diseases. The core structure, a fluoropicolinamide scaffold, has proven to be a versatile platform for developing highly selective enzyme inhibitors.

Kinase Inhibition Profiles of Fluoropicolinamide Derivatives

A significant body of research has centered on the interaction of fluoropicolinamide-containing compounds with protein kinases, a large family of enzymes that play a critical role in regulating cellular processes. Dysregulation of kinase activity is a common feature of many diseases, making them important therapeutic targets.

Derivatives of the fluoropicolinamide scaffold have emerged as potent inhibitors of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, which includes three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. acs.orgacs.org These kinases are key regulators of cell survival, proliferation, and apoptosis and are often overexpressed in various hematological malignancies and solid tumors. acs.orgacs.org A pan-PIM inhibitor, which targets all three isoforms, is considered potentially more effective due to the functional redundancy among the PIM kinases. acs.org

One of the most extensively studied compounds in this class is PIM447, which incorporates the 5-fluoropicolinamide moiety. acs.orgacs.org This compound has demonstrated exceptional potency against all three PIM isoforms, with inhibitory constants (Ki) in the picomolar range. selleckchem.com Biochemical assays have confirmed its potent activity, showcasing its potential as a pan-PIM kinase inhibitor. acs.org The development of such compounds was driven by the need to improve the metabolic stability of earlier pyridylamide scaffolds. acs.orgacs.org

| Kinase | Ki (nM) | Reference |

|---|---|---|

| PIM1 | 0.006 | acs.orgselleckchem.com |

| PIM2 | 0.018 | acs.orgselleckchem.com |

| PIM3 | 0.009 | acs.orgselleckchem.com |

To be effective as a targeted therapy, a kinase inhibitor must not only be potent against its intended target but also selective, with minimal activity against other kinases to reduce the likelihood of off-target effects. PIM447 has been profiled against large panels of diverse protein kinases to assess its selectivity.

In a panel of 68 different protein kinases, PIM447 showed significant inhibition only against PIM2, with an IC50 value of less than 0.003 µM, which was the lower limit of the assay's sensitivity. acs.orgselleckchem.com While it did show some inhibitory activity against GSK3β, PKN1, and PKCτ, the potency was substantially lower, with IC50 values in the 1 to 5 µM range. acs.orgselleckchem.com This represents a greater than 100,000-fold difference in potency compared to its activity against PIM kinases. selleckchem.com For all other kinases tested in this panel, the biochemical IC50 was greater than 9 µM. acs.orgselleckchem.com Further testing in a larger kinase binding assay (KINOMEscan) against 442 kinases confirmed the high selectivity of the compound. acs.org

| Kinase | IC50 (µM) | Selectivity vs. PIMs | Reference |

|---|---|---|---|

| PIM2 | <0.003 | - | acs.orgselleckchem.com |

| GSK3β | 1-5 | >105-fold | acs.orgselleckchem.com |

| PKN1 | 1-5 | >105-fold | selleckchem.com |

| PKCτ | 1-5 | >105-fold | selleckchem.com |

| Other Kinases (64) | >9 | - | acs.orgselleckchem.com |

The high potency and selectivity of fluoropicolinamide-based PIM inhibitors are rooted in their specific interactions with the ATP-binding pocket of the PIM kinases. The PIM kinase family possesses a unique structural feature in its hinge region—the part of the kinase that connects the N- and C-terminal lobes and is crucial for ATP binding. Unlike most other kinases, PIM kinases have a proline residue (Pro123 in PIM1) in the hinge region. lbl.govresearchgate.net This unique feature prevents the formation of the typical two hydrogen bonds that many kinase inhibitors form with the hinge backbone, offering an opportunity for designing highly selective inhibitors. lbl.govresearchgate.net

Fluoropicolinamide-containing scaffolds, like that in PIM447, have been optimized to bind effectively within this ATP pocket, notably without forming any hydrogen bonds to the hinge region. acs.org The binding of these inhibitors is primarily driven by interactions with key residues within the active site. Studies on various PIM1 inhibitors have highlighted the importance of interactions with residues such as Lys67, which is critical for maintaining the active conformation of the kinase. nih.gov Other important residues that contribute to inhibitor binding include Glu89, Asp128, Glu121, Glu171, and Phe187, which can form hydrogen bonds or other interactions that stabilize the inhibitor within the binding pocket. researchgate.netnih.gov For instance, the interaction with Lys67 is a characteristic of non-ATP mimetic inhibitors, which can achieve high selectivity. nih.gov The design of potent N-pyridinyl amide inhibitors has focused on optimizing fragments that interact with Lys67 and the Asp128/Glu171 region. nih.gov

Other Enzyme Inhibition or Modulation Studies (e.g., BACE1 for related fluorinated compounds)

Beyond kinase inhibition, fluorinated picolinamide (B142947) structures have been investigated for their activity against other enzyme targets. One notable example is the inhibition of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). BACE1 is an aspartyl protease that plays a key role in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov

A compound containing a 5-fluoropicolinamide moiety, N-(3-((4aS,7aR)-2-amino-4a,5-dihydro-4H-furo[3,4-d] acs.orgselleckchem.comthiazin-7a(7H)-yl)-4-fluorophenyl)-5-fluoropicolinamide (also known as LY-2886721), has been identified as an inhibitor of BACE1. researchgate.net The incorporation of fluorine into potential BACE1 inhibitors is a strategy that has been explored to modulate properties such as pKa and improve the pharmacological profile of the compounds. nih.gov This demonstrates that the fluoropicolinamide scaffold is not limited to kinase inhibition and can be adapted to target other important enzyme classes.

Target Identification Methodologies for Novel Interactions of Fluoropicolinamide Compounds (e.g., Chemical Proteomics)

Identifying the full spectrum of molecular targets for a new compound is crucial for understanding its mechanism of action and potential off-target effects. Chemical proteomics has emerged as a powerful set of techniques for the unbiased identification of protein-drug interactions directly in a complex biological system, such as a cell lysate. mdpi.comnih.gov

These methods can be used to elucidate novel interactions for fluoropicolinamide compounds. A common approach, known as affinity chromatography-mass spectrometry, involves immobilizing a derivative of the compound of interest onto a solid support (like beads). nih.govbmbreports.org This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are captured and subsequently identified using mass spectrometry. nih.gov For kinase inhibitors, a specialized version of this technique uses "kinobeads," which are composed of a mixture of immobilized, broad-spectrum kinase inhibitors, to capture a large portion of the cellular kinome. bmbreports.orgtum.de By performing competition experiments where the cell lysate is pre-incubated with the free (non-immobilized) fluoropicolinamide compound, one can determine its specific targets by observing which kinases are prevented from binding to the beads. bmbreports.orgtum.de This approach allows for the comprehensive profiling of a compound's targets and their binding affinities on a proteome-wide scale, providing valuable insights for drug discovery and development. nih.govacs.org

In Vitro Cellular Activity Studies of Fluoropicolinamide Scaffolds

The in vitro cellular activity of compounds built on a fluoropicolinamide scaffold has been a key area of investigation, particularly focusing on their potential as anticancer agents. Research has centered on derivatives of 5-Amino-3-fluoropicolinamide, with a significant amount of data available for the pan-PIM kinase inhibitor, PIM447. These studies have elucidated the antiproliferative effects, mechanisms of cell death, and impact on critical signaling pathways in various cancer cell lines.

Antiproliferative Effects in Cancer Cell Lines (e.g., AML, Multiple Myeloma, Breast Cancer)

Compounds with a fluoropicolinamide scaffold have demonstrated notable antiproliferative activity against a range of hematological malignancies. The pan-PIM kinase inhibitor PIM447, a derivative of this scaffold, has shown potent cytotoxic effects against acute myeloid leukemia (AML) and multiple myeloma cells. aacrjournals.orgaacrjournals.orgscilit.com

In AML, PIM447 has been effective in cell lines such as HEL 92.1.7, which exhibits high expression of PIM1. nih.gov The half-maximal inhibitory concentration (IC50) for PIM447 in this cell line was determined to be 0.66 μM. nih.gov Other AML cell lines, including KG-1, MOLM-16, and EOL-1, also showed sensitivity to PIM447, with a GI50 (concentration for 50% growth inhibition) of 0.01μM in these cell lines. selleckchem.com

In the context of multiple myeloma, PIM447 has demonstrated cytotoxicity in various cell lines. aacrjournals.orgaacrjournals.orgscilit.com A study on the effects of PIM447 on multiple myeloma cell lines showed a dose-dependent decrease in cell proliferation. researchgate.net The antiproliferative activity of PIM447 has also been observed in other lymphoid tumor cell lines, with some diffuse large B-cell lymphoma (DLBCL) lines showing IC50 values below 3 μM. researchgate.net

While much of the research has focused on hematological cancers, the broader applicability of fluoropicolinamide derivatives is an area of ongoing investigation. The potential antiproliferative effects of these compounds in solid tumors, such as breast cancer, are of significant interest, though specific data on 5-Amino-3-fluoropicolinamide or its close derivatives in this context is less prevalent in the available literature. However, the overexpression of PIM kinases in some solid tumors suggests that inhibitors like PIM447 could have therapeutic potential.

Interactive Data Table: Antiproliferative Activity of PIM447 in Cancer Cell Lines

| Cell Line | Cancer Type | Measurement | Value (μM) |

|---|---|---|---|

| HEL 92.1.7 | Acute Myeloid Leukemia | IC50 | 0.66 |

| KG-1 | Acute Myeloid Leukemia | GI50 | 0.01 |

| MOLM-16 | Acute Myeloid Leukemia | GI50 | 0.01 |

| EOL-1 | Acute Myeloid Leukemia | GI50 | 0.01 |

| Various DLBCL lines | Diffuse Large B-cell Lymphoma | IC50 | < 3 |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which fluoropicolinamide derivatives like PIM447 exert their anticancer effects is by inducing programmed cell death, or apoptosis, and by modulating the cell cycle. aacrjournals.orgaacrjournals.orgscilit.comcancer.gov

Studies have shown that PIM447 induces apoptosis in multiple myeloma cell lines, including MM1S, NCI-H929, RPMI-8226, and OPM-2. aacrjournals.orgaacrjournals.org This induction of apoptosis is a critical factor in the cytotoxic effects of the compound. The pro-apoptotic activity is mediated, in part, by a decrease in the levels of phosphorylated Bad (Ser112), a protein involved in the regulation of apoptosis. aacrjournals.orgaacrjournals.orgscilit.com

Impact on Signaling Pathways (e.g., mTORC1, STAT5)

The anticancer activity of fluoropicolinamide scaffolds is closely linked to their ability to modulate key signaling pathways that are often dysregulated in cancer. The mTORC1 and STAT5 pathways are significant targets.

PIM kinases, which are inhibited by compounds like PIM447, are known to be downstream effectors of the JAK/STAT signaling pathway. patsnap.com The STAT5 transcription factor, in particular, plays a crucial role in promoting the survival of leukemic cells. researchgate.net By inhibiting PIM kinases, fluoropicolinamide derivatives can interfere with the pro-survival signals mediated by STAT5. Research has shown that FLT3-ITD, a common mutation in AML, confers resistance to some therapies by protecting the mTORC1/Mcl-1 pathway through STAT5-induced Pim kinases. researchgate.netnih.gov Pharmacological inhibition of PIM kinases with agents like PIM447 can disrupt this protective mechanism, leading to downregulation of the mTORC1 pathway and enhanced apoptosis. researchgate.netnih.gov

Indeed, a significant mechanism of action for PIM447 is the inhibition of the mTORC1 pathway. aacrjournals.orgaacrjournals.orgscilit.com This inhibition is observed through the decreased phosphorylation of mTORC1 substrates. nih.gov The disruption of the mTORC1 pathway, a central regulator of cell growth and proliferation, is a key contributor to the antiproliferative effects of PIM447. This, coupled with a reduction in the levels of the oncoprotein c-Myc, further underscores the impact of these compounds on critical cancer-related signaling cascades. aacrjournals.orgaacrjournals.orgscilit.com

In Vivo Preclinical Models for Activity Assessment

To evaluate the therapeutic potential of compounds with a fluoropicolinamide scaffold in a more complex biological system, researchers have utilized in vivo preclinical models. These models, particularly xenografts in immunodeficient mice, are crucial for assessing the real-world efficacy and target engagement of these potential anticancer agents.

Xenograft Models in Immunodeficient Mice

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for evaluating the in vivo activity of anticancer compounds. Derivatives of the fluoropicolinamide scaffold, such as PIM447, have been tested in such models for hematological malignancies.

In a disseminated murine model of human multiple myeloma, PIM447 was shown to significantly reduce tumor burden. aacrjournals.orgaacrjournals.orgscilit.com This demonstrates that the compound can effectively inhibit the growth of myeloma cells in a living organism. Beyond its direct antitumor effects, PIM447 also exhibited bone-protective properties in this model, preventing tumor-associated bone loss, which is a common and debilitating complication of multiple myeloma. aacrjournals.orgaacrjournals.orgscilit.comnih.gov

Similarly, in an AML xenograft model using KG-1 cells, PIM447 demonstrated single-agent antitumor activity. selleckchem.com An in vivo xenograft model with the acute erythroid leukemia cell line HEL 92.1.7 also showed that PIM447 could retard tumor growth. nih.gov These findings from xenograft studies provide strong preclinical evidence for the potential of fluoropicolinamide-based PIM kinase inhibitors in the treatment of hematological cancers.

Evaluation of Target Engagement in Preclinical Systems

Confirming that a drug interacts with its intended molecular target in a living organism is a critical step in preclinical development. This "target engagement" provides evidence that the drug's mechanism of action observed in vitro is relevant in vivo.

For PIM447, in vivo target modulation has been demonstrated through the measurement of downstream biomarkers. One such biomarker is the phosphorylation of the ribosomal protein S6 (pS6RP), a substrate of the S6 kinase which is downstream of the mTORC1 pathway. selleckchem.com A reduction in the levels of pS6RP in tumor tissues from treated animals indicates that PIM447 is effectively inhibiting the PIM kinase/mTORC1 signaling axis in the in vivo setting. This provides crucial evidence of target engagement and helps to correlate the observed antitumor activity with the intended mechanism of action of the drug. selleckchem.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Amino 3 Fluoropicolinamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to both the picolinamide (B142947) ring and its appended groups have been shown to significantly influence the biological activity and selectivity of 5-amino-3-fluoropicolinamide derivatives.

Modifications on the Picolinamide Ring:

The picolinamide ring is a crucial part of the molecule, and even small changes to its substitution pattern can have a profound impact on activity. Research on related picolinamide-containing natural products, such as the antifungal agent UK-2A, has demonstrated that the 3-hydroxy-4-methoxy picolinic acid moiety can be replaced by other o-hydroxy-substituted arylcarboxylic acids while maintaining potent activity. nih.govacs.org This suggests a degree of flexibility in the specific nature of the picolinamide ring, as long as key interactions, such as those involving the ortho-hydroxy group, are maintained. For instance, in a study of UK-2A analogs, several compounds with modified arylcarboxylic acid moieties exhibited potent inhibition of the cytochrome bc1 complex, with some analogs showing even greater activity than the parent compound. nih.govacs.org

Modifications on Appended Groups:

The groups attached to the picolinamide core are critical for modulating the compound's interaction with its biological target and for defining its pharmacokinetic properties. A notable example is the development of pan-PIM kinase inhibitors, where a key strategy involved modifying the appended group to enhance metabolic stability. acs.org

In one such study, a piperidine ring in an early lead compound was replaced with a cyclohexyl ring. acs.org This modification was intended to address metabolic liabilities associated with the piperidine moiety. The resulting aminocyclohexyl derivatives not only retained potent picomolar and nanomolar inhibition of all PIM kinase isoforms but also demonstrated improved metabolic stability. acs.org

The data below illustrates the potent PIM kinase inhibition of a series of aminocyclohexyl compounds compared to their aminopiperidine counterparts.

| Compound | Appended Group | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) |

| 3 | Aminopiperidine | 0.03 | 0.13 | 0.05 |

| 4 | Aminocyclohexane | 0.02 | 0.15 | 0.03 |

| 5 | Aminopiperidine | 0.06 | 0.2 | 0.07 |

| 6 | Aminocyclohexane | 0.03 | 0.18 | 0.04 |

| 8 (PIM447) | Aminocyclohexane | 0.01 | 0.06 | 0.02 |

This table is based on data presented in scientific literature and is for illustrative purposes.

This strategic modification highlights a key principle in the optimization of 5-amino-3-fluoropicolinamide derivatives: the appended groups can be fine-tuned to improve drug-like properties without compromising, and in some cases even enhancing, the desired biological activity.

Stereochemical Effects on Biological Potency

Stereochemistry plays a pivotal role in the biological activity of chiral 5-amino-3-fluoropicolinamide derivatives. nih.gov The three-dimensional arrangement of atoms can significantly affect a molecule's ability to bind to its target, with one enantiomer often exhibiting much greater potency than the other(s). nih.gov

A clear example of this is seen in the development of the potent pan-PIM kinase inhibitor, PIM447, which has the chemical name N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide. acs.org The specific (1R,3S,5S) stereochemistry of the aminocyclohexyl group is crucial for its high potency. This specific arrangement of substituents on the cyclohexyl ring allows the primary amino group to be presented in the optimal orientation for forming key hydrogen bonds with the target enzyme. acs.org

X-ray crystallography studies of related compounds have shown that the primary amino group and the pyridyl nitrogen participate in crucial hydrogen bonding interactions with the kinase hinge region, specifically with residues such as Asp128, Glu171, and Lys67 in PIM1. acs.org Any deviation from the (1R,3S,5S) configuration would alter the spatial positioning of these key interacting groups, leading to a significant loss of binding affinity and, consequently, a reduction in biological potency. This underscores the critical importance of controlling stereochemistry during the synthesis and development of these compounds.

Rational Design Principles for Optimized Fluoropicolinamide Scaffolds

The development of optimized fluoropicolinamide scaffolds is heavily reliant on rational design principles. This approach involves the deliberate and systematic modification of a lead compound to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile.

A prime example of rational design in this context is the evolution of PIM kinase inhibitors. acs.org Starting from an aminopiperidyl lead compound (compound 3), researchers identified metabolic instability as a key liability. acs.org The rational design strategy focused on replacing the piperidine ring with a metabolically more stable cyclohexyl ring. acs.org This decision was based on the understanding that the key interactions with the PIM kinase active site were mediated by the primary amino group and the pyridyl nitrogen, and that a cyclohexyl scaffold could potentially maintain the necessary geometry for these interactions while improving metabolic properties. acs.org

This targeted modification led to the discovery of the aminocyclohexyl series, including PIM447, which exhibited not only high potency but also the desired metabolic stability, making it suitable for clinical development. acs.org This case study illustrates several key rational design principles:

Identification of Liabilities: Recognizing and understanding the shortcomings of a lead compound, such as poor metabolic stability.

Structure-Based Hypothesis: Using structural information (e.g., from X-ray crystallography) to hypothesize which modifications can address the liabilities while preserving key binding interactions.

Bioisosteric Replacement: Employing well-established medicinal chemistry strategies, such as replacing a piperidine with a cyclohexyl ring, to improve physicochemical and pharmacokinetic properties.

Iterative Optimization: Systematically synthesizing and testing a series of analogs to validate the design hypothesis and identify the optimal compound.

By applying these principles, researchers can efficiently navigate chemical space to develop optimized fluoropicolinamide scaffolds with improved therapeutic potential.

Fragment-Based Drug Discovery and Lead Optimization Strategies Applied to Fluoropicolinamides

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. chemdiv.comlifechemicals.com This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to the biological target. nih.gov These initial "hits" are then optimized into more potent lead compounds through a variety of strategies.

While specific examples of FBDD applied directly to the 5-amino-3-fluoropicolinamide scaffold are not extensively detailed in publicly available literature, the principles of FBDD are highly applicable to the discovery and optimization of inhibitors based on this core structure. The primary strategies for evolving a fragment hit into a lead compound include:

Fragment Growing: This involves adding chemical moieties to the initial fragment to occupy adjacent pockets in the binding site, thereby increasing affinity and potency. lifechemicals.com For a fluoropicolinamide fragment, this could involve extending a substituent on the picolinamide ring or on an appended group to form additional favorable interactions.

Fragment Linking: If two or more fragments are found to bind to adjacent sites on the target, they can be connected by a chemical linker to create a single, high-affinity molecule. lifechemicals.com This requires detailed structural information to ensure the linker is of the appropriate length and geometry.

Fragment Merging: In this approach, two or more fragments that have overlapping binding modes are combined into a single new molecule that incorporates the key features of each.

Once a lead compound is identified, whether through FBDD or other means, lead optimization strategies are employed to refine its properties. For fluoropicolinamide derivatives, this would involve systematic modifications to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, as exemplified by the strategic replacement of the piperidine ring with a cyclohexyl ring in the development of PIM kinase inhibitors. acs.org

Emerging Research and Future Perspectives for 5 Amino 3 Fluoropicolinamide

Development of Novel Synthetic Routes for Advanced Fluoropicolinamide Compounds

The synthesis of advanced fluoropicolinamide compounds is critical for expanding the chemical space available for drug discovery. hilarispublisher.com Traditional synthetic methods are often linear and may lack the efficiency required for generating diverse compound libraries. Consequently, medicinal chemists are exploring novel synthetic routes that offer improved yields, scalability, and access to previously inaccessible analogs. hilarispublisher.com

Recent advancements in transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, have become indispensable for the construction of the core picolinamide (B142947) scaffold and its derivatives. hilarispublisher.com Methods like Suzuki-Miyaura, Heck, and Sonogashira couplings facilitate the rapid assembly of complex molecular frameworks. hilarispublisher.com For instance, the synthesis of potent kinase inhibitors often involves a key amide coupling step between a heteroaryl acid, such as a derivative of 5-fluoropicolinic acid, and a complex amine fragment. acs.org

Future strategies are likely to focus on diversity-oriented synthesis (DOS), a methodology aimed at producing structurally diverse small molecules from a common starting material. nih.gov This approach, combined with late-stage functionalization techniques, will enable the rapid modification of the 5-amino-3-fluoropicolinamide core, allowing for a more thorough exploration of its structure-activity relationships (SAR).

| Late-Stage Functionalization | Modifying a complex molecule in the final steps of a synthesis. | Efficiently creates analogs without re-synthesizing the entire molecule. | Introducing various substituents onto the fluoropicolinamide scaffold to fine-tune activity and properties. |

Expanding the Scope of Biological Targets beyond Kinases

While the 5-amino-3-fluoropicolinamide scaffold is a well-established component of many kinase inhibitors, there is a growing recognition that kinase inhibitors often exhibit polypharmacology, binding to targets other than their intended primary kinase. nih.govnih.gov This "off-target" activity can sometimes lead to undesired side effects, but it also presents an opportunity to repurpose these compounds for new therapeutic indications. nih.gov

Researchers are now proactively exploring non-kinase targets for fluoropicolinamide-based compounds. This involves screening against broader panels of enzymes and receptors. nih.gov For example, numerous clinically relevant kinase inhibitors have been found to interact with other protein classes, highlighting the potential for scaffolds like 5-amino-3-fluoropicolinamide to be adapted for new targets. nih.gov

Future research will likely involve systematically screening fluoropicolinamide libraries against a wide array of biological targets, including but not limited to:

Metabolic Enzymes: Enzymes like Nicotinamide N-methyltransferase (NNMT) or Dihydroorotate Dehydrogenase (DHODH) are crucial in metabolic pathways and represent potential targets. nih.govnih.gov

Epigenetic Targets: Proteins involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are another promising area.

Replication Stress Proteins: Targeting proteins involved in the DNA damage response, a hallmark of many cancers, is an emerging therapeutic strategy that moves beyond direct kinase inhibition. nih.govbohrium.com

Table 2: Examples of Non-Kinase Targets for Small Molecule Inhibitors

| Target Class | Example Target | Therapeutic Area | Relevance to Fluoropicolinamide Research |

|---|---|---|---|

| Metabolic Enzymes | Nicotinamide N-methyltransferase (NNMT) | Obesity, Metabolic Syndrome | Demonstrates that small amine-containing heterocycles can target metabolic enzymes. nih.gov |

| Metabolic Enzymes | Dihydroorotate Dehydrogenase (DHODH) | Cancer, Autoimmune Disease | An identified off-target for the kinase inhibitor gefitinib, suggesting potential for scaffold hopping. nih.gov |

| Redox Enzymes | NADPH Quinone Oxidoreductase 2 (NQO2) | Cancer | An off-target of imatinib, indicating that kinase inhibitor scaffolds can bind to diverse enzyme active sites. nih.gov |

| DNA Replication Stress | ATR / CHK1 | Cancer | Targeting this pathway offers a therapeutic approach that is complementary to kinase inhibition. nih.govbohrium.com |

Integration of Artificial Intelligence and Machine Learning in Fluoropicolinamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it more efficient and cost-effective. mednexus.orgnih.gov In the context of fluoropicolinamide research, these computational tools have several potential applications.

AI algorithms can analyze vast datasets of chemical structures and biological activity to identify novel fluoropicolinamide derivatives with desired properties. mdpi.com Machine learning models, such as graph neural networks, can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of new compounds before they are synthesized, saving significant time and resources. astrazeneca.com

Key applications of AI/ML in this field include:

De Novo Drug Design: Generative models can design entirely new molecules based on the 5-amino-3-fluoropicolinamide scaffold, optimized for binding to a specific biological target.

Target Prediction: AI can predict potential kinase and non-kinase targets for new and existing fluoropicolinamide derivatives by analyzing their structural features and comparing them to molecules with known activities. mdpi.com

SAR Analysis: Machine learning can help researchers understand the complex relationships between the structure of a molecule and its biological activity, guiding the design of more potent and selective compounds. nih.gov

The use of AI and ML is expected to accelerate the discovery of next-generation fluoropicolinamide-based therapeutics by enabling a more data-driven and predictive approach to drug design. nih.gov

Exploration of 5-Amino-3-fluoropicolinamide as a Building Block in Complex Molecular Architectures

The chemical structure of 5-amino-3-fluoropicolinamide, featuring a reactive primary amine and a functionalizable aromatic ring system, makes it an attractive building block for the synthesis of more complex molecular architectures. nih.gov In organic synthesis, such versatile starting materials are highly valued for their ability to serve as platforms for creating diverse chemical libraries. nih.gov

The primary amino group can be readily derivatized through a variety of chemical reactions, including acylation, alkylation, and reductive amination, to attach different chemical moieties. This allows for the construction of larger molecules where the fluoropicolinamide core serves as a key recognition element for a biological target, while the attached groups can be used to modulate properties such as solubility, cell permeability, or to engage with secondary binding pockets.

Furthermore, the principles of diversity-oriented synthesis can be applied, using 5-amino-3-fluoropicolinamide as a starting point to generate libraries of compounds with significant structural variation. nih.gov This approach is particularly useful in the search for probes of biological systems and for the discovery of hits against new therapeutic targets. The inherent chirality and functionality of amino-containing compounds have long been leveraged in the synthesis of natural products and other complex molecules, a paradigm that can be extended to scaffolds like 5-amino-3-fluoropicolinamide. figshare.comnih.gov

Q & A